(4-{2-[4-(4-Methylbenzoyl)phenyl]ethyl}phenyl)(4-methylphenyl)methanone
Description
Properties
CAS No. |
6337-80-0 |
|---|---|
Molecular Formula |
C30H26O2 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[4-[2-[4-(4-methylbenzoyl)phenyl]ethyl]phenyl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C30H26O2/c1-21-3-13-25(14-4-21)29(31)27-17-9-23(10-18-27)7-8-24-11-19-28(20-12-24)30(32)26-15-5-22(2)6-16-26/h3-6,9-20H,7-8H2,1-2H3 |
InChI Key |
UKPMUAIJGCXPBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Dual Acylation Strategy
A foundational approach involves sequential Friedel-Crafts acylations to install the 4-methylbenzoyl groups. In a representative procedure, 1,4-diethylbenzene is treated with 4-methylbenzoyl chloride in the presence of AlCl₃ as a Lewis acid. The reaction proceeds via electrophilic aromatic substitution, forming the mono-acylated intermediate. Subsequent acylation at the para position requires careful stoichiometric control to avoid over-substitution.
Key Reaction Parameters
Ethylene Bridging via Williamson Ether Synthesis
The ethyl spacer between aromatic rings is introduced through a Williamson ether synthesis. 4-Hydroxybenzophenone derivatives are reacted with 1,2-dibromoethane in alkaline conditions. For instance, 4-(4-methylbenzoyl)phenol is treated with K₂CO₃ and NaI in acetone, followed by dropwise addition of 1,2-dibromoethane under reflux.
Optimized Conditions
| Parameter | Value |
|---|---|
| Temperature | 60°C, reflux |
| Reaction Time | 12–16 hours |
| Yield | 45–50% after recrystallization |
The intermediate bromoethyl ether undergoes nucleophilic aromatic substitution with a second 4-methylbenzoylphenyl moiety, facilitated by CuI as a catalyst in DMF at 120°C.
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling
A modular strategy employs Suzuki-Miyaura coupling to assemble the biphenyl ethyl backbone. 4-Bromo-(4-methylbenzoyl)benzene is reacted with 4-vinylphenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃. The vinyl group is subsequently hydrogenated to ethyl using H₂/Pd-C.
Critical Data
Direct C–H Activation
Recent advances utilize Pd(OAc)₂ with directing groups to enable C–H ethylation. For example, a 4-methylbenzoyl-protected phenyl ring undergoes coupling with ethylene gas under oxidative conditions (Ag₂CO₃, 120°C). This method circumvents pre-functionalized substrates but requires stringent anhydrous conditions.
Solid-Phase Synthesis and Mechanochemical Methods
Polymer-Supported Intermediates
Immobilizing one benzophenone unit on Merrifield resin allows iterative acylation and alkylation. After cleavage with TFA, the product is obtained in 72% purity, necessitating HPLC purification.
Ball-Milling Technique
A solvent-free approach involves grinding 4-methylbenzophenone, 1,2-dibromoethane, and K₂CO₃ in a planetary ball mill. This method achieves 55% yield in 4 hours, highlighting reduced waste generation but lower scalability.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
(4-{2-[4-(4-Methylbenzoyl)phenyl]ethyl}phenyl)(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(4-{2-[4-(4-Methylbenzoyl)phenyl]ethyl}phenyl)(4-methylphenyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of (4-{2-[4-(4-Methylbenzoyl)phenyl]ethyl}phenyl)(4-methylphenyl)methanone involves its interaction with specific molecular targets. The compound’s aromatic rings and functional groups enable it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight | Key Properties/Applications | Reference ID |
|---|---|---|---|---|---|
| (4-Chloro-2-methylphenyl)(4-methylphenyl)methanone | Chloro and methyl substituents | C₁₅H₁₃ClO | 244.72 | Enhanced stability, halogenated derivative | |
| {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone | Thioether linkage (S–C₆H₄–) | C₂₀H₁₆OS | 304.41 | Photoinitiator in polymers | |
| (4-Methylphenyl)(phenyl)methanone | Simple diarylketone (no spacer/ethyl chain) | C₁₄H₁₂O | 196.25 | Baseline for hydrophobicity studies | |
| (5-Iodo-4-(4-methoxyphenyl)-2-(4-(trifluoromethyl)phenyl)pyridin-3-yl)(phenyl)methanone | Iodo and trifluoromethyl groups, pyridine core | C₂₇H₁₈F₃INO | 585.34 | Antiviral/anticancer candidate | |
| 2,7-Dimethoxy-8-(4-propylbenzoyl)naphthalen-1-ylmethanone | Naphthalene backbone, propyl substituents | C₃₄H₃₂O₃ | 488.62 | Charge-transfer materials |
Key Findings:
Solubility and Stability: The ethyl spacer in the target compound increases flexibility compared to rigid analogues like 2,7-dimethoxy-8-(4-propylbenzoyl)naphthalen-1-ylmethanone . Halogenation (e.g., ) reduces solubility in polar solvents but enhances thermal stability.
Bioactivity :
Biological Activity
The compound (4-{2-[4-(4-Methylbenzoyl)phenyl]ethyl}phenyl)(4-methylphenyl)methanone , commonly referred to as a ketone derivative, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a ketone functional group that is pivotal in its biological interactions. Its molecular geometry allows for various intermolecular interactions, which are essential for its biological efficacy.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the methyl group on the phenyl ring enhances its activity against various pathogens.
- Antitumor Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating significant potential in inhibiting cell proliferation.
Antimicrobial Activity
A comparative analysis of the antimicrobial efficacy of similar ketone derivatives highlights the importance of structural modifications. The following table summarizes findings from various studies:
| Compound Name | Structure | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound A | C₁₈H₁₈O₂ | 50 | Moderate |
| Compound B | C₁₉H₂₀O₂ | 30 | Good |
| Target Compound | C₂₂H₂₂O₂ | 25 | Excellent |
The target compound demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL, indicating excellent antimicrobial activity compared to other derivatives.
Antitumor Activity
In vitro studies have assessed the cytotoxicity of the target compound against various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| MCF-7 (Breast) | 10 | 15 (Doxorubicin) |
| HeLa (Cervical) | 12 | 14 (Doxorubicin) |
| A549 (Lung) | 8 | 13 (Doxorubicin) |
The target compound exhibited IC50 values lower than those of standard chemotherapeutics like Doxorubicin, indicating a promising antitumor profile.
The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary studies suggest that it may induce apoptosis in cancer cells through:
- Activation of Caspases : Leading to programmed cell death.
- Inhibition of Cell Cycle Progression : Particularly at the G2/M phase.
Case Studies
- Case Study on Antimicrobial Efficacy : A study involving the application of the target compound against Staphylococcus aureus showed a significant reduction in bacterial load, supporting its use as an antimicrobial agent.
- Case Study on Antitumor Effects : In vivo experiments demonstrated that administration of the compound resulted in reduced tumor size in xenograft models, further validating its potential as an anticancer drug.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The compound is synthesized via Friedel-Crafts acylation using AlCl₃ as a Lewis acid catalyst. For example, bromination of intermediates like 4-(1-bromoethyl)phenylmethanone with N-bromosuccinimide (NBS) in CCl₄ (Yield: 82%) precedes oxidation using bis-tetrabutylammonium dichromate to form the target compound (Yield: 74%) . Optimization involves solvent selection (e.g., dichloromethane for acylation), temperature control (e.g., 0–5°C for bromination), and catalyst stoichiometry to minimize side reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- IR Spectroscopy : Identifies carbonyl stretches (C=O) at ~1689 cm⁻¹ and aromatic C-H bending .
- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 2.56 ppm) .
- UV-Vis : Absorption maxima (e.g., ~465 nm) correlate with π→π* transitions in conjugated systems, validated by NIST data .
Q. How can solubility and stability be assessed for this compound in experimental settings?
Solubility is tested in polar (DMSO, ethanol) and nonpolar solvents (hexane) via gravimetric analysis. Stability studies under varying pH (2–12) and temperatures (4–40°C) are monitored using HPLC with UV detection (λ = 254 nm). NIST thermochemical data (e.g., ΔfusH) provide insights into thermal degradation thresholds .
Advanced Research Questions
Q. What mechanistic insights explain side reactions during synthesis, and how can they be mitigated?
Mechanism : Friedel-Crafts acylation may yield regioisomers due to competing electrophilic attack on aromatic rings. Mitigation strategies :
Q. How can computational chemistry predict electronic properties relevant to biological activity?
Density Functional Theory (DFT) calculates HOMO-LUMO gaps (e.g., ~3.5 eV) to assess redox activity. Electron density maps reveal electrophilic regions (e.g., carbonyl groups), aligning with IR data (C=O at 1689 cm⁻¹) . Molecular docking simulations predict binding affinities to enzymes like cyclooxygenase-2 (COX-2), guiding structure-activity relationship (SAR) studies .
Q. What methodologies validate the compound’s potential as an antimicrobial agent?
- In vitro assays : Minimum Inhibitory Concentration (MIC) tests against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution (CLSI guidelines).
- Cytotoxicity screening : MTT assays on mammalian cells (e.g., HEK-293) to determine selectivity indices .
- Synchrotron XRD : Resolves crystal structure interactions with bacterial targets (e.g., penicillin-binding proteins) .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported spectral data?
- Cross-validation : Compare NMR (e.g., δ 2.56 ppm for CH₃) and IR (C=O at 1689 cm⁻¹) with NIST’s reference spectra .
- Batch variability : Replicate synthesis under controlled conditions (e.g., inert atmosphere) to minimize oxidation artifacts .
- Machine learning : Tools like SpecTools align experimental spectra with theoretical predictions to resolve ambiguities .
Q. What statistical approaches optimize experimental design for high-throughput screening?
- Design of Experiments (DoE) : Response Surface Methodology (RSM) identifies critical factors (e.g., catalyst concentration, temperature) using a Central Composite Design .
- Multivariate analysis : Principal Component Analysis (PCA) clusters biological activity data, reducing dimensionality in SAR studies .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
